molecular formula C6H9NO4 B13946336 2-Acetamido-4-oxobutanoic acid CAS No. 529497-48-1

2-Acetamido-4-oxobutanoic acid

Cat. No.: B13946336
CAS No.: 529497-48-1
M. Wt: 159.14 g/mol
InChI Key: RTPIPGUAJMIOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-4-oxobutanoic acid is a derivative of asparagine, an amino acid. It is a small organic molecule with the chemical formula C6H10N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of asparagine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the acetamido and oxo groups .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 2-Acetamido-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Acetamido-4-oxobutanoic acid include other asparagine derivatives and keto acids. Examples include 2-Oxobutanoic acid and 4-(2-Aminophenyl)-4-oxobutanoic acid .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

529497-48-1

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

2-acetamido-4-oxobutanoic acid

InChI

InChI=1S/C6H9NO4/c1-4(9)7-5(2-3-8)6(10)11/h3,5H,2H2,1H3,(H,7,9)(H,10,11)

InChI Key

RTPIPGUAJMIOCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.